Ciclopirox-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciclopirox-d11 is a deuterium-labeled derivative of Ciclopirox, a synthetic antifungal agent. This compound is primarily used as an internal standard for the quantification of Ciclopirox in various analytical applications. Ciclopirox itself is known for its broad-spectrum antifungal, antibacterial, and anti-inflammatory properties, making it a valuable compound in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ciclopirox-d11 typically involves the incorporation of deuterium into the Ciclopirox molecule. One common method is the reaction of β-D-glucuronic acid ester with Ciclopirox containing a deuterium isotope. This process is carried out using organic synthesis techniques under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced synthesis equipment to ensure the consistent incorporation of deuterium into the Ciclopirox molecule. The final product is then purified and characterized to confirm its isotopic labeling and chemical purity .
Chemical Reactions Analysis
Types of Reactions
Ciclopirox-d11, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Ciclopirox can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Ciclopirox into different reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the Ciclopirox molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ciclopirox can lead to the formation of hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
Ciclopirox-d11 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify Ciclopirox.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Ciclopirox.
Medicine: Utilized in research on antifungal treatments and the development of new therapeutic agents.
Industry: Applied in the quality control and standardization of pharmaceutical products containing Ciclopirox .
Mechanism of Action
Ciclopirox-d11 exerts its effects through mechanisms similar to those of Ciclopirox. The primary mechanism involves the inhibition of iron-dependent enzymes by chelating trivalent metal cations. This inhibition disrupts essential enzymatic processes within fungal cells, leading to their death. Additionally, Ciclopirox exhibits antibacterial and anti-inflammatory properties by interfering with various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ciclopirox: The non-deuterated form of Ciclopirox-d11, widely used as an antifungal agent.
Ciclopirox Olamine: A salt form of Ciclopirox, commonly used in topical formulations for treating fungal infections.
Ketoconazole: Another antifungal agent with a different mechanism of action, often compared with Ciclopirox in clinical studies
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The incorporation of deuterium allows for precise quantification and tracking of Ciclopirox in various biological and chemical systems. This isotopic labeling also provides insights into the metabolic and pharmacokinetic properties of Ciclopirox, enhancing its utility in research and development .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-hydroxy-4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-2-one |
InChI |
InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,10D |
InChI Key |
SCKYRAXSEDYPSA-WOHCQCBNSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2O)C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.